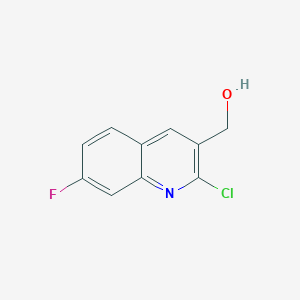

(2-Chloro-7-fluoroquinolin-3-yl)methanol

Vue d'ensemble

Description

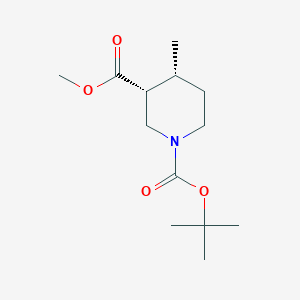

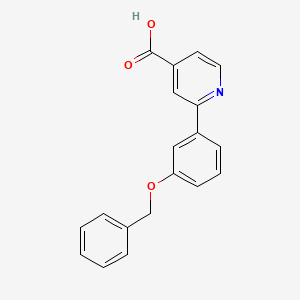

“(2-Chloro-7-fluoroquinolin-3-yl)methanol” is a chemical compound . It is also known as a type of chemical entity . The chemical formula for this compound is C₁₀H₇ClFNO .

Synthesis Analysis

The synthesis of quinoline derivatives, such as “(2-Chloro-7-fluoroquinolin-3-yl)methanol”, has been a topic of interest in medicinal chemistry research . Quinoline derivatives are utilized in various areas including medicine, food, catalysts, dyes, materials, refineries, and electronics . The synthesis of these compounds often involves the Mitsunobu reaction, a well-established fundamental reaction widely applied in organic synthesis . Under Mitsunobu conditions, dehydration proceeds between “(2-chloroquinolin-3-yl)methanol” and nitrogen heterocyclic compounds such as quinazolinone, pyrimidone, 2-oxoquinoline in dry THF in the presence of triethylamine, triphenylphosphane, and diethyl azodicarboxylate to give the corresponding products .Applications De Recherche Scientifique

Synthesis of Fluorinated Quinolines

Fluorinated quinolines, including “(2-Chloro-7-fluoroquinolin-3-yl)methanol”, have been synthesized using a variety of methods, such as cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, and direct fluorinations . These synthetic methods have been used to create novel fluorinated quinolines with remarkable biological activity .

Antibacterial Activity

Fluorinated quinolines, including “(2-Chloro-7-fluoroquinolin-3-yl)methanol”, have been found to exhibit antibacterial activity. They have been used as inhibitors of various enzymes, which has led to their use in combating bacterial infections .

Antineoplastic Activity

Fluorinated quinolines have also been used in the treatment of cancer due to their antineoplastic activity. They have been found to be useful in transplantation medicine, and also for treatment of rheumatic arthritis and psoriasis .

Antiviral Activity

Quinoline derivatives, including “(2-Chloro-7-fluoroquinolin-3-yl)methanol”, have been found to exhibit antiviral activity. They have been used in the treatment of various viral infections .

Use in Agriculture

A number of fluorinated quinolines have found application in agriculture. They have been used in the synthesis of some herbicides and insecticides .

Use in Material Science

Fluorinated quinolines have also been used in material science. They have been used as components for liquid crystals .

Orientations Futures

Quinoline derivatives, such as “(2-Chloro-7-fluoroquinolin-3-yl)methanol”, have been the focus of many research reports due to their wide range of biological activities . There is a need to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . This suggests that the study of “(2-Chloro-7-fluoroquinolin-3-yl)methanol” and similar compounds will continue to be an important area of research in the future .

Mécanisme D'action

Target of Action

Quinoline derivatives, which this compound is a part of, are known to target various enzymes and exhibit antibacterial, antineoplastic, and antiviral activities .

Mode of Action

Quinolines are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .

Biochemical Pathways

Quinoline derivatives are known to affect various biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

The pharmacokinetic properties of quinoline derivatives are generally well-studied, and they are known for their good antimicrobial activity and better pharmacodynamic and pharmacokinetic properties .

Result of Action

Quinoline derivatives are known to have various biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .

Action Environment

The activity of quinoline derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .

Propriétés

IUPAC Name |

(2-chloro-7-fluoroquinolin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFNO/c11-10-7(5-14)3-6-1-2-8(12)4-9(6)13-10/h1-4,14H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMIFKLCBDXFLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC(=C(C=C21)CO)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640645 | |

| Record name | (2-Chloro-7-fluoroquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1017429-31-0 | |

| Record name | (2-Chloro-7-fluoroquinolin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4H-Cyclopenta[b]thiophene-4,6(5H)-dione](/img/structure/B3044988.png)